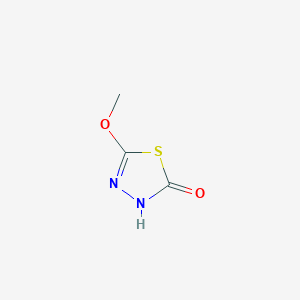

5-methoxy-1,3,4-thiadiazol-2(3H)-one

Descripción general

Descripción

5-methoxy-1,3,4-thiadiazol-2(3H)-one is a member of thiadiazoles. It derives from a hydride of a 1,3,4-thiadiazole.

Mecanismo De Acción

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their interactions with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It has been suggested that the methoxy group substitution in 1,3,4-thiadiazole derivatives can influence their activity . Additionally, the electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties, could explain the formation of certain isomers .

Biochemical Pathways

It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential effects on various biochemical pathways .

Result of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential antimicrobial and cytotoxic activities .

Análisis Bioquímico

Biochemical Properties

It is known that thiadiazole derivatives have shown interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that thiadiazole derivatives can have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-methoxy-1,3,4-thiadiazol-2-ol vary with different dosages in animal models .

Actividad Biológica

5-Methoxy-1,3,4-thiadiazol-2(3H)-one is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₃H₄N₂OS. The structure features a thiadiazole ring, which is known for its pharmacological significance. The presence of the methoxy group enhances its solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer potential. A study highlighted the antiproliferative effects of novel thiadiazole derivatives on human cancer cell lines, suggesting that these compounds can inhibit tumor growth effectively .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis Methods

This compound can be synthesized through various organic chemistry techniques. One common method involves the cyclization of thiosemicarbazide with appropriate carbonyl compounds. The reaction conditions typically require careful control to ensure high yields and purity.

Example Synthesis Protocol

- Reactants : Thiosemicarbazide, methanol (as a solvent), and an appropriate carbonyl compound.

- Procedure :

- Dissolve thiosemicarbazide in methanol.

- Add the carbonyl compound dropwise while stirring.

- Heat the mixture under reflux for several hours.

- Cool and precipitate the product by adding water.

- Filter and purify the compound through recrystallization.

Anticancer Activity

A pivotal study investigated the antiproliferative effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation through mechanisms involving apoptosis induction via caspase activation .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15.2 | Caspase activation |

| Thiadiazole Derivative A | 10.5 | Apoptosis induction |

| Thiadiazole Derivative B | 12.8 | Cell cycle arrest |

Neuroprotective Studies

Another study focused on the neuroprotective effects of thiadiazole derivatives against oxidative stress in neuronal cells. The results demonstrated that these compounds could reduce cell death and promote survival through antioxidant mechanisms .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

5-Methoxy-1,3,4-thiadiazol-2(3H)-one has been investigated for its anticancer activities. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been tested against a range of bacteria and fungi, showing effectiveness in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains.

Table 1: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Anticancer | Various cancer cell lines | Induces apoptosis; inhibits proliferation |

| Antimicrobial | Bacteria (e.g., E. coli) | Inhibits growth; potential for resistance |

| Antifungal | Fungi (e.g., Candida) | Effective growth inhibition |

Agricultural Chemistry

Potential Herbicide Activity

Research has indicated that this compound may possess herbicidal properties. Its structural features allow it to interact with plant metabolic pathways, potentially leading to the development of novel herbicides that can target specific weed species without harming crops.

Fungicide Development

Given its antimicrobial properties, this compound could also be explored as a fungicide. Preliminary studies suggest it may inhibit fungal pathogens in crops, thereby enhancing agricultural productivity and reducing the reliance on conventional chemical fungicides.

Environmental Applications

Degradation Products

this compound has been identified as a degradation product of certain organophosphorus insecticides like methidathion. Understanding its formation and persistence in the environment is crucial for assessing the ecological impact of these pesticides.

Case Study: Photolysis of Methidathion

In studies examining the photolytic degradation of methidathion in soil and aqueous environments, this compound was found to be a significant photoproduct. This highlights the need for further investigation into its environmental behavior and potential toxicity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2(3H)-thione group and methoxy substituent participate in nucleophilic substitutions. Key reactions include:

Table 1: Nucleophilic substitution reactions

-

Thiol substitution : The thione sulfur reacts with thiols (RSH) under basic conditions to form thioether derivatives. Reactivity follows the order: arylthiols > alkylthiols .

-

Amidation : Coupling with amines via carbodiimide-mediated activation produces amides, critical for bioactive molecule synthesis .

Oxidation and Reduction

Oxidation :

-

Treatment with H₂O₂ in acetic acid oxidizes the thione to a sulfonic acid (-SO₃H) group.

-

KMnO₄ in acidic conditions cleaves the thiadiazole ring, yielding carboxylic acid derivatives .

Reduction :

-

Zn/HCl reduces the thione to a thiol (-SH) group, forming 5-methoxy-1,3,4-thiadiazole-2-thiol .

-

Catalytic hydrogenation (H₂/Pd-C) saturates the thiadiazole ring, producing dihydro derivatives .

Cycloaddition and Ring-Opening Reactions

The electron-deficient thiadiazole core undergoes [3+2] cycloadditions:

Table 2: Cycloaddition reactions

| Dipolarophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ethyl propiolate | Toluene, 110°C, 12h | Pyrazolo[5,1-d] thiadiazin-6-one | 63% | |

| Phenylacetylene | CuI, DIPEA, DMF, 80°C | Triazole-fused thiadiazoles | 58% |

-

Ring-opening occurs with hydrazines, yielding semicarbazides (e.g., reaction with hydrazine hydrate forms 5-methoxy-1,3,4-thiadiazole-2-carbohydrazide) .

Functionalization at the Methoxy Group

The methoxy substituent undergoes demethylation and electrophilic substitution:

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl (-OH) .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the aryl ring in derivatives .

Coordination Chemistry

The thione sulfur acts as a ligand for metal ions:

-

Forms complexes with Co(II), Ni(II), and Cu(II) in ethanol/water mixtures .

-

Coordination modes include monodentate (via S) or bridging (via S and N) .

Table 3: Metal complexation data

| Metal Ion | Stoichiometry | Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 (M:L) | Square planar | Anticatalytic activity | |

| Co(II) | 1:1 | Octahedral | Magnetic materials |

Stability and Degradation

-

Thermal stability : Decomposes at 210–220°C without melting .

-

Hydrolytic stability : Stable in acidic conditions (pH 2–6) but undergoes ring-opening in alkaline media (pH > 10) .

Comparative Reactivity

Table 4: Reactivity vs. analogs

| Compound | Thione Reactivity | Methoxy Reactivity | Electrophilic Substitution |

|---|---|---|---|

| 5-Methoxy-1,3,4-thiadiazol-2-one | High | Moderate | Low |

| 5-Amino-1,3,4-thiadiazol-2-one | Moderate | N/A | High |

| 1,3,4-Thiadiazole-2-thiol | Very high | N/A | High |

Propiedades

IUPAC Name |

5-methoxy-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRENRSMVTOWJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170071 | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-27-5 | |

| Record name | 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17605-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS 12956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3,4-thiadiazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-methoxy-3H-1,3,4-thiadiazol-2-one synthesized?

A1: This compound can be synthesized through a multi-step process starting with carbon disulfide (CS2), methanol (CH3OH), and potassium hydroxide (KOH). This leads to the formation of 5-methoxy-3H-1,3,4-thiadiazol-2-one. Further reaction with 1,4-dibromobutane, followed by demethylation and intramolecular alkylation, yields 8-thia-1,6-diazabicyclononane-7,9-dione. []

Q2: What is the significance of the crystal structure of 5-methoxy-3H-1,3,4-thiadiazol-2-one?

A2: X-ray crystallography reveals that the asymmetric unit of 5-methoxy-3H-1,3,4-thiadiazol-2-one comprises three molecules interconnected by N—H⋯O hydrogen bonds. These interactions form layers perpendicular to the [] plane. Additionally, the molecular rings exhibit a nearly planar structure. [] This structural information can be valuable in understanding its interactions with other molecules and in designing derivatives.

Q3: Has 5-methoxy-3H-1,3,4-thiadiazol-2-one been identified as a degradation product of any known compounds?

A3: Yes, research has shown that 5-methoxy-3H-1,3,4-thiadiazol-2-one is a major photolysis product of the organophosphorus insecticide methidathion. This degradation was observed both in soil photolysis studies and in aqueous solutions. [] This finding highlights the environmental fate of certain pesticides and the potential for the formation of degradation products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.